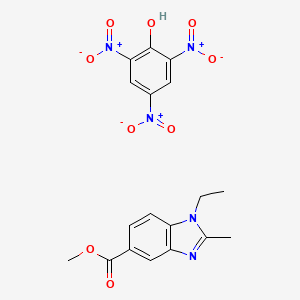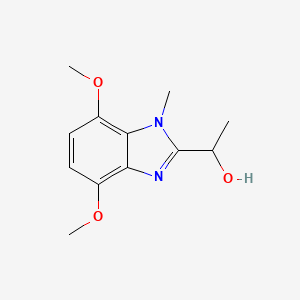![molecular formula C15H12N2O5 B3821955 2-[(4-methylphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B3821955.png)
2-[(4-methylphenyl)carbamoyl]-5-nitrobenzoic acid
Overview
Description
2-[(4-methylphenyl)carbamoyl]-5-nitrobenzoic acid is an organic compound with the molecular formula C15H12N2O5 It is characterized by the presence of a nitro group and a carbamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)carbamoyl]-5-nitrobenzoic acid typically involves the following steps:
Carbamoylation: The carbamoyl group is introduced by reacting the nitrated benzoic acid with 4-methylphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)carbamoyl]-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts.
Nucleophiles: Ammonia, amines, or other nucleophilic species.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 2-[(4-methylphenyl)amino]-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Hydrolysis: 4-methylphenylamine and 5-nitrobenzoic acid.
Scientific Research Applications
2-[(4-methylphenyl)carbamoyl]-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)carbamoyl]-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The carbamoyl group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(4-methylphenyl)carbamoyl]-benzoic acid: Lacks the nitro group, which may result in different reactivity and applications.
5-nitrobenzoic acid:
4-methylphenyl isocyanate: A precursor in the synthesis of the target compound, with distinct reactivity and applications.
Uniqueness
2-[(4-methylphenyl)carbamoyl]-5-nitrobenzoic acid is unique due to the presence of both the nitro and carbamoyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(4-methylphenyl)carbamoyl]-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-9-2-4-10(5-3-9)16-14(18)12-7-6-11(17(21)22)8-13(12)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYPQMAXAYIODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(2-chlorobenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B3821877.png)
![N-[[2-nitro-4-(trifluoromethyl)phenyl]carbamoyl]-2-phenoxyacetamide](/img/structure/B3821882.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-(methoxymethyl)piperidine](/img/structure/B3821916.png)


![8-methoxy-2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}quinoline](/img/structure/B3821938.png)
![1,1'-[(6,7-dinitro-2,3-quinoxalinediyl)bis(imino-4,1-phenylene)]diethanone](/img/structure/B3821950.png)
![2-[(3-methylphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B3821956.png)



![4-[4-(4-carboxybenzoyl)phenoxy]benzoic acid](/img/structure/B3821986.png)
![4-(4-chlorophenyl)-1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinol](/img/structure/B3821993.png)
